
(1S)-1-(1,3-thiazol-5-yl)ethan-1-ol
Overview
Description
(1S)-1-(1,3-thiazol-5-yl)ethan-1-ol is an organic compound characterized by the presence of a thiazole ring attached to an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(1,3-thiazol-5-yl)ethan-1-ol typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under acidic conditions.
Attachment of the Ethan-1-ol Moiety: The thiazole ring is then functionalized with an ethan-1-ol group. This can be achieved through a nucleophilic substitution reaction where the thiazole is treated with an appropriate alkyl halide in the presence of a base.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis of Thiazole: Utilizing continuous flow reactors to optimize the Hantzsch thiazole synthesis.
Efficient Functionalization: Employing catalytic processes to attach the ethan-1-ol group, ensuring high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of thiazole-5-carboxaldehyde or thiazole-5-carboxylic acid.
Reduction: Formation of thiazolidine derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Ligand: Acts as a ligand in coordination chemistry.
Biology:
Enzyme Inhibitor: Potential use as an enzyme inhibitor in biochemical studies.
Antimicrobial Agent: Investigated for its antimicrobial properties.
Medicine:
Drug Development: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry:
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (1S)-1-(1,3-thiazol-5-yl)ethan-1-ol exerts its effects depends on its application:
Enzyme Inhibition: It may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Antimicrobial Action: It can disrupt microbial cell membranes or interfere with essential metabolic pathways.
Comparison with Similar Compounds
(1S)-1-(1,3-thiazol-4-yl)ethan-1-ol: Similar structure but with the thiazole ring substituted at the 4-position.
(1S)-1-(1,3-oxazol-5-yl)ethan-1-ol: Contains an oxazole ring instead of a thiazole ring.
Uniqueness:
Thiazole Ring Position: The position of the thiazole ring substitution significantly affects the compound’s reactivity and biological activity.
Functional Group: The presence of the ethan-1-ol group provides unique chemical properties and potential for further functionalization.
Biological Activity
(1S)-1-(1,3-thiazol-5-yl)ethan-1-ol is a compound that belongs to the thiazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antitumor, and other pharmacological effects, supported by data tables and relevant case studies.
Overview of Thiazole Compounds
Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. The thiazole ring is recognized for its role in various pharmaceutical applications due to its ability to interact with biological systems. Numerous thiazole derivatives exhibit significant biological activities, making them valuable in drug discovery.
Antimicrobial Activity
Thiazole derivatives, including this compound, have shown promising antimicrobial properties. Studies indicate that thiazole-based compounds can inhibit the growth of various pathogens, including bacteria and fungi.
Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 25 µg/mL |
This compound | Candida albicans | 31.25 µg/mL |
Research has shown that modifications in the thiazole structure can enhance antimicrobial efficacy. For instance, compounds with electron-donating groups exhibit improved activity against microbial strains .
Antitumor Activity
The antitumor potential of thiazole derivatives has been extensively studied. This compound has demonstrated significant cytotoxic effects against various cancer cell lines.
In vitro studies revealed that this compound induces apoptosis in cancer cells through mechanisms such as cell cycle arrest and mitochondrial depolarization . The structure–activity relationship (SAR) analysis indicates that specific substitutions on the thiazole ring can enhance antitumor activity.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of several thiazole derivatives, including this compound. The compound exhibited notable activity against Escherichia coli and Candida albicans, suggesting its potential as an antimicrobial agent. The study also highlighted the importance of structural modifications in enhancing efficacy against resistant strains .
Case Study 2: Antitumor Activity in Breast Cancer Models
In a study focusing on breast cancer treatment, this compound was tested against MCF-7 and MDA-MB-231 cell lines. The results indicated that the compound significantly inhibited cell proliferation compared to standard chemotherapeutic agents like doxorubicin. Molecular dynamics simulations suggested that the compound interacts with key proteins involved in cell survival pathways .
Scientific Research Applications
Chemical Synthesis and Organic Chemistry
Building Block for Complex Molecules
(1S)-1-(1,3-thiazol-5-yl)ethan-1-ol serves as a crucial building block in organic synthesis. It is utilized to create more complex compounds through various chemical reactions, including oxidation, reduction, and substitution. The thiazole ring structure allows for diverse reactivity patterns that are beneficial in synthetic pathways.
Synthetic Routes
The synthesis typically involves:
- Formation of the Thiazole Ring : Achieved through reactions such as the Hantzsch thiazole synthesis using α-haloketones and thiourea.
- Functionalization : The introduction of the ethan-1-ol moiety can be accomplished via nucleophilic substitution reactions .
Biological Applications
Antimicrobial and Anticancer Properties
Thiazole derivatives, including this compound, have been studied for their biological activities. They exhibit promising antimicrobial and anticancer properties due to their ability to interact with biological macromolecules.
Case Studies
- Anticancer Activity : Research has shown that thiazole derivatives can inhibit cancer cell proliferation. For instance, compounds derived from thiazoles demonstrated significant cytotoxicity against various cancer cell lines, including A549 human lung adenocarcinoma cells .
- Antimicrobial Studies : The compound has been evaluated for its effectiveness against bacterial strains. Studies indicate that it can disrupt microbial cell membranes or interfere with metabolic pathways .
Medicinal Chemistry
Drug Development Potential
this compound is being explored as a lead compound in drug discovery for various therapeutic areas. Its structural properties allow it to act as an enzyme inhibitor or modulator of biological pathways.
Notable Findings
Research has identified that thiazole-containing compounds are prevalent in pharmaceuticals targeting infections and inflammation. The unique functional groups present in this compound enhance its potential as a precursor for novel drug formulations .
Industrial Applications
Material Science
In industrial applications, thiazole derivatives are employed in the production of dyes, pigments, and corrosion inhibitors. The unique properties of this compound make it suitable for developing materials with specific electronic or optical characteristics.
Properties
IUPAC Name |
(1S)-1-(1,3-thiazol-5-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NOS/c1-4(7)5-2-6-3-8-5/h2-4,7H,1H3/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTHTAOYPYNCFX-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CS1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CN=CS1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.